molecular formula C7H10IN B3058010 1-Ethylpyridinium iodide CAS No. 872-90-2

1-Ethylpyridinium iodide

Cat. No.: B3058010
CAS No.: 872-90-2
M. Wt: 235.07 g/mol
InChI Key: FSRVQSSHFLOXGR-UHFFFAOYSA-M
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Description

1-Ethylpyridinium iodide is an organic compound with the molecular formula C7H10IN. It is a pyridinium salt, where the pyridine ring is substituted with an ethyl group at the nitrogen atom and an iodide ion as the counterion. This compound is part of a broader class of pyridinium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Cellular Effects

It has been found that different pyridinium-based ionic liquids, including 1-Ethylpyridinium iodide, exhibit different reaction behaviors with cellulose . This suggests that this compound may have varying effects on different types of cells and cellular processes.

Molecular Mechanism

In a supramolecular complex, diiodine fragments are “captured” by iodobismuthate anions via the system of non-covalent I···I interactions (halogen bonding) . This suggests that this compound may exert its effects at the molecular level through similar non-covalent interactions.

Temporal Effects in Laboratory Settings

A study on 1-Ethylpyridinium triflate, another pyridinium salt, showed a high variability of temperature ranges within which freezing and melting occur . This suggests that the effects of this compound may also change over time in laboratory settings.

Preparation Methods

1-Ethylpyridinium iodide can be synthesized through a straightforward reaction between pyridine and ethyl iodide. The reaction typically occurs under reflux conditions, where pyridine is reacted with ethyl iodide in an appropriate solvent, such as acetonitrile or ethanol. The reaction proceeds as follows:

C5H5N+C2H5IC7H10IN\text{C}_5\text{H}_5\text{N} + \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_7\text{H}_{10}\text{IN} C5​H5​N+C2​H5​I→C7​H10​IN

The product, this compound, is then isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

1-Ethylpyridinium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include halide salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethylpyridinium iodide has several scientific research applications:

    Ionic Liquids: It is used as a component in the formulation of ionic liquids, which are solvents with unique properties such as low volatility and high thermal stability.

    Biomass Conversion: This compound has been studied for its role in the depolymerization and conversion of lignocellulosic biomass into valuable chemicals.

    Material Science:

Comparison with Similar Compounds

1-Ethylpyridinium iodide can be compared with other pyridinium salts, such as 1-ethylpyridinium chloride and 1-ethylpyridinium bromide. While these compounds share similar structures, their reactivity and applications can differ significantly:

The uniqueness of this compound lies in its specific interactions and applications, particularly in the formation of supramolecular complexes and its role in biomass conversion .

Properties

IUPAC Name

1-ethylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.HI/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRVQSSHFLOXGR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049364
Record name 1-Ethylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-90-2
Record name 1-Ethylpyridinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC35668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYLPYRIDINIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONQ84GL0M0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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